2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone

Catalog No.
S13624386
CAS No.
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)eth...

Product Name

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone

IUPAC Name

2-amino-1-[4-(1-methylimidazol-2-yl)phenyl]ethanone

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-15-7-6-14-12(15)10-4-2-9(3-5-10)11(16)8-13/h2-7H,8,13H2,1H3

InChI Key

URCMYNNBFFXXRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)C(=O)CN

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone is a chemical compound characterized by its unique structure, which incorporates an imidazole ring and an amino group. The compound features a 1-methyl-1H-imidazol-2-yl moiety attached to a phenyl group, linked through an ethanone functional group. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Due to the presence of functional groups such as the amino and carbonyl groups. Notably, it can undergo:

  • Nucleophilic substitution reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The carbonyl group can react with other amines or alcohols to form imines or ethers, respectively.
  • Reduction reactions: The carbonyl functionality can be reduced to an alcohol under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with varied properties.

Research indicates that compounds containing imidazole rings exhibit significant biological activities, including:

  • Antimicrobial properties: Imidazole derivatives have been shown to possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer activity: Some studies suggest that imidazole-containing compounds may inhibit cancer cell proliferation, making them potential candidates for cancer therapy .
  • Vascular adhesion protein inhibition: Compounds similar to 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone have been explored as inhibitors of vascular adhesion protein-1, which is implicated in diabetic macular edema .

The synthesis of 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone can be achieved through various methods:

  • Condensation of 4-(1-methyl-1H-imidazol-2-yl)phenylamine with acetyl chloride: This method involves the reaction of the amine with acetyl chloride to form the ethanone derivative.
  • Use of aromatic aldehydes and o-phenylenediamine: This approach allows for the formation of C–N bonds under mild conditions, leading to the desired product .
  • Cyclization methods: Utilizing cyclization techniques can also yield imidazole derivatives that can be further modified to obtain the target compound.

2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone has several applications:

  • Pharmaceutical development: Due to its biological activity, it is a candidate for drug development targeting infections and cancer.
  • Chemical probes: The compound can serve as a chemical probe in biological studies to investigate mechanisms of action related to imidazole derivatives.
  • Material science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.

Interaction studies involving 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone focus on its binding affinity and mechanism of action with various biological targets:

  • Protein-ligand interactions: Studies have shown that imidazole derivatives can interact with proteins involved in signaling pathways, which may lead to therapeutic effects.
  • Enzyme inhibition assays: Evaluating the compound's ability to inhibit enzymes such as vascular adhesion protein could provide insights into its potential therapeutic uses .

Similar Compounds

Several compounds share structural similarities with 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone. Here are some notable examples:

Compound NameStructureUnique Properties
4-(1-Methylimidazol-2-yl)-phenolContains hydroxyl groupExhibits antioxidant activity
2-AminoimidazoleSimple imidazole derivativeKnown for antimicrobial properties
5-MethylimidazoleMethylated derivativeUsed in synthesis of pharmaceuticals

These compounds highlight the diversity within imidazole derivatives while underscoring the unique characteristics of 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone, particularly its specific substitution pattern that may enhance its biological activity.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.105862047 g/mol

Monoisotopic Mass

215.105862047 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

Explore Compound Types